molecular formula C9H15NO2 B1293420 Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate CAS No. 28125-84-0

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate

Cat. No.: B1293420
CAS No.: 28125-84-0
M. Wt: 169.22 g/mol
InChI Key: UNARQANIGOBIHM-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate is a chemical compound with the molecular formula C9H15NO2. It is also known by other names such as Homoarecoline and Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-, ethyl ester . This compound is a derivative of pyridine and is characterized by its tetrahydropyridine ring structure.

Scientific Research Applications

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase B (MAOB), an enzyme that catalyzes the oxidation of monoamines. This interaction leads to the formation of reactive intermediates that can influence various biochemical pathways . Additionally, Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate can interact with nicotinic acid receptors, influencing cellular signaling and metabolic processes .

Cellular Effects

Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect dopaminergic neurons, leading to changes in neurotransmitter levels and neuronal activity . This compound can also induce oxidative stress in cells, impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, its interaction with monoamine oxidase B (MAOB) leads to the inhibition of this enzyme, resulting in altered levels of monoamines in the brain . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic and toxicological properties.

Dosage Effects in Animal Models

The effects of Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate vary with different dosages in animal models. At low doses, it has been observed to have neuroprotective effects, potentially due to its interaction with monoamine oxidase B (MAOB) and other enzymes . At high doses, this compound can induce toxic effects, including oxidative stress and neuronal damage . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase B (MAOB) and cytochrome P450 enzymes . These metabolic processes lead to the formation of reactive intermediates that can influence various biochemical pathways. Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can cross the blood-brain barrier and accumulate in the brain, where it interacts with neuronal cells . This compound can also be transported to other tissues, influencing their function and activity . Understanding its transport and distribution is essential for determining its therapeutic potential and safety.

Preparation Methods

The synthesis of Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate typically involves the esterification of 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h5H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNARQANIGOBIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182404
Record name Arecaidine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28125-84-0
Record name Ethyl 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28125-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arecaidine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028125840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecaidine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homoarecoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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